4-(3-(4-Fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
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Overview
Description
4-(3-(4-Fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated methoxyphenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 4-Fluoro-3-methoxyphenylboronic acid: This intermediate can be synthesized through the reaction of 4-fluoro-3-methoxyphenyl bromide with a boronic acid reagent under Suzuki coupling conditions.
Formation of the furanone ring: The 4-fluoro-3-methoxyphenylboronic acid is then reacted with a suitable diketone to form the furanone ring structure.
Sulfonamide formation: The final step involves the reaction of the furanone intermediate with benzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the furanone ring or the sulfonamide group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-(4-Fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(4-Fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The fluorinated phenyl group and the sulfonamide moiety are key to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
4-(3-(4-Fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its combination of a fluorinated methoxyphenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H18FNO5S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[3-(4-fluoro-3-methoxyphenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H18FNO5S/c1-19(2)18(22)16(12-6-9-14(20)15(10-12)25-3)17(26-19)11-4-7-13(8-5-11)27(21,23)24/h4-10H,1-3H3,(H2,21,23,24) |
InChI Key |
IEPMUMOEIKPVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=C(C=C3)F)OC)C |
Origin of Product |
United States |
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